Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]-
Description
Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- is a substituted pyrimidine derivative characterized by:
- Methyl groups at positions 4 and 6 of the pyrimidine ring.
- A thioether-linked 3-pyridinylmethyl group at position 2.
This structural configuration imparts unique physicochemical and biological properties, making it a candidate for pharmaceutical applications, particularly in antiviral or anticancer research.
Properties
IUPAC Name |
4,6-dimethyl-2-(pyridin-3-ylmethylsulfanyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-9-6-10(2)15-12(14-9)16-8-11-4-3-5-13-7-11/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWWLLDXKLCTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403923 | |
| Record name | Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88579-43-5 | |
| Record name | Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with 3-Pyridinylmethyl Halides
The thiolate anion, generated by deprotonating 4,6-dimethyl-2-thiouracil with a base (e.g., NaOH or K₂CO₃), reacts with 3-pyridinylmethyl chloride or bromide.
Optimized Conditions :
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the thiolate attacks the electrophilic carbon of the 3-pyridinylmethyl halide. Steric hindrance from the pyridinyl group may necessitate prolonged reaction times.
Oxidative Coupling with 3-Pyridinylmethanethiol
An alternative route involves coupling 4,6-dimethyl-2-thiouracil with 3-pyridinylmethanethiol under oxidative conditions.
Protocol :
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Reagents : 4,6-Dimethyl-2-thiouracil (1 equiv), 3-pyridinylmethanethiol (1.2 equiv), I₂ (0.1 equiv)
-
Solvent : Dichloromethane
-
Conditions : Room temperature, 6 hours
This method avoids alkyl halides but requires careful handling of malodorous thiols.
Methyl Group Introduction and Regioselectivity
The 4,6-dimethyl substitution is typically introduced during cyclocondensation. However, post-functionalization methylation using methyl iodide or dimethyl sulfate is feasible if regioselectivity is challenging.
Methylation Protocol :
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Substrate : 2-[(3-Pyridinylmethyl)thio]-pyrimidine-4,6-diol
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Methylating Agent : Methyl iodide (3 equiv)
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Base : K₂CO₃ (3 equiv)
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Solvent : Acetone
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Conditions : Reflux, 8 hours
Catalytic and Green Chemistry Approaches
Recent advances emphasize eco-friendly methods:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields by enhancing reaction kinetics.
Example :
Organocatalytic Methods
Trifluoromethane sulfonic acid copper (0.5 mol%) accelerates thioether formation by stabilizing transition states.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 72% | Straightforward, scalable | Requires alkyl halides |
| Oxidative Coupling | I₂, CH₂Cl₂, rt | 68% | Avoids alkyl halides | Low yield, foul odor |
| Microwave-Assisted | MW, 100°C, 30 min | 80% | Fast, energy-efficient | Specialized equipment needed |
| Catalytic Alkylation | Cu(OTf)₂, MeCN, 60°C | 75% | High selectivity, mild conditions | Catalyst cost |
Analytical Characterization
Successful synthesis is confirmed via:
Challenges and Mitigation Strategies
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Thioether Oxidation : Use inert atmospheres (N₂/Ar) to prevent sulfoxide formation.
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Regioselectivity : Employ directing groups (e.g., Boc) during cyclocondensation to control substitution patterns.
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Purification : Silica gel chromatography or recrystallization from toluene/ethanol mixtures removes residual thiols or halides .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methyl groups and the thioether linkage can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Pyrimidine derivatives are increasingly recognized for their diverse biological activities, including antitumor, antibacterial, and antiviral properties. Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- is particularly noted for its potential as a lead compound in developing drugs targeting respiratory conditions and viral infections.
Antitumor Activity
Research indicates that pyrimidine derivatives can inhibit various cancer-related targets. For instance, compounds structurally related to pyrimidine have shown efficacy against several kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. The compound has been associated with mechanisms that induce apoptosis and cell cycle arrest in cancer cells .
Antibacterial Properties
The antibacterial properties of pyrimidine derivatives have been well-documented. They interact with bacterial enzymes and disrupt critical cellular processes, leading to bacterial cell death. This makes them promising candidates for developing new antibiotics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of pyrimidine derivatives is crucial for optimizing their pharmacological properties. The specific substitution pattern of the thioether group at position 2 of the pyrimidine ring significantly influences its biological activity and interaction with target proteins.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Aminopyrimidine | Structure | Known for antibacterial properties |
| 4-Amino-6-methylpyrimidine | Structure | Exhibits antifungal activity |
| Thymine | Structure | Critical for genetic information storage |
These compounds differ primarily in their functional groups and biological activities, making Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- unique due to its specific thioether substitution and potential therapeutic applications.
Anticancer Studies
In a recent study examining pyrido[2,3-d]pyrimidines, compounds similar to Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- demonstrated significant anticancer activity against various cell lines. The study highlighted the role of these compounds in inhibiting CDK activity, leading to reduced tumor growth rates in vivo .
Antibiotic Development
Another case study focused on the antibacterial efficacy of pyrimidine derivatives against resistant strains of bacteria. The results indicated that these compounds could serve as scaffolds for developing new antibiotics capable of overcoming resistance mechanisms.
Mechanism of Action
The mechanism of action of pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- involves its interaction with various molecular targets. For example, it may inhibit enzymes such as protein kinases, which play a crucial role in cell signaling and proliferation. The thioether linkage allows the compound to interact with specific amino acid residues in the active site of the enzyme, thereby inhibiting its activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrimidine Derivatives
Substituent Variations in Thioether-Linked Pyrimidines
The following table highlights structural differences and similarities with key analogs:
Key Observations :
- Compounds with amino groups (e.g., 4,6-diamino-2-(methylthio)pyrimidine) exhibit higher polarity, impacting solubility and membrane permeability .
Antiviral Activity:
- Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]-: No direct antiviral data is available, but structural analogs like 4'-thio pyrimidine derivatives (e.g., 4'-thioIDU) show activity against orthopoxviruses and herpesviruses .
- Compound X (pyrimidine with N-aryl-2-(thio)acetamide): Exhibits broad anti-influenza activity (IAV/IBV), suggesting thioether substituents enhance antiviral targeting .
Cytotoxicity and Anticancer Activity:
- Target Compound: Likely shares cytotoxic mechanisms with pyrimidines bearing thioether substituents. For example: 2,4,6-Trisubstituted pyrimidines show IC₅₀ values of 2–10 µg/mL in cancer cell lines (MCF7, A549) . Thiazole-pyrimidine hybrids (e.g., 2-[3-phenyl-4-(4-nitrophenyl)-thiazol-2-ylidene]amino-4,6-dimethylpyrimidine) exhibit IC₅₀ = 1.27–25.11 µg/mL in NIH3T3 and A549 cells .
Antibacterial Activity:
Physicochemical Properties
Notes:
Biological Activity
Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- is a complex organic compound characterized by a pyrimidine ring with a thioether substitution. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The unique structural features of this compound may contribute to its interactions with various biological targets, making it a subject of interest for further research.
Chemical Structure and Properties
The molecular formula of Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- is . The presence of nitrogen atoms in the aromatic ring is significant for its biological activity. The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₃N₃S |
| CAS Number | 88579-43-5 |
| Functional Groups | Pyrimidine ring, thioether group |
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit notable antimicrobial properties. A study highlighted that certain pyrimidines have been synthesized and evaluated for their antimicrobial efficacy against various pathogens. Specifically, compounds similar to Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- have shown promising results in inhibiting bacterial growth and could serve as potential antimicrobial agents .
Anti-inflammatory Effects
Pyrimidines are also recognized for their anti-inflammatory activities. In experimental models, compounds with similar structures demonstrated the ability to reduce inflammation markers. The anti-inflammatory potential of Pyrimidine derivatives could be attributed to their interaction with inflammatory mediators and pathways .
Antitumor Activity
The antitumor potential of pyrimidine derivatives has been extensively studied. Compounds with similar structural characteristics have been reported to inhibit tumor cell proliferation effectively. For instance, thieno[2,3-d]pyrimidine derivatives have shown significant cytotoxic activity against various cancer cell lines. This suggests that Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- may also possess similar antitumor properties .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- can be achieved through several methods involving the reaction of appropriate precursors. Understanding the structure-activity relationship is crucial for optimizing its biological efficacy. Research has indicated that modifications at specific positions on the pyrimidine ring can enhance or diminish biological activity.
Case Studies
-
Anthelmintic Activity : In a study evaluating various pyrimidines for anthelmintic activity using Pheretima posthuma, several compounds exhibited significant potency. The results indicated that structural modifications at the 2nd position of the pyrimidine ring were favorable for enhancing anthelmintic effects .
Compound Activity (μg/ml) Remarks P5 Effective Most potent anthelmintic Albendazole Standard reference Comparison baseline P4 Moderate Slightly less potent - Cytotoxicity Against Cancer Cells : A series of thieno[2,3-d]pyrimidines were synthesized and evaluated for cytotoxicity against MDA-MB-231 breast cancer cells. The most potent compound exhibited an IC50 value of 27.6 μM, indicating significant cytotoxic activity that could be relevant for developing new cancer therapies .
Q & A
Q. What are the common synthetic routes for preparing 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]pyrimidine, and how can reaction conditions be optimized?
The synthesis of substituted pyrimidines typically involves nucleophilic substitution or coupling reactions. For example, acid-catalyzed hydrolysis of nitriles to amides (e.g., 4,6-dimethyl-2-(alkylthio)nicotinamide derivatives) has been demonstrated using controlled temperatures and stoichiometric ratios of reagents . Optimization may involve varying catalysts (e.g., LiH in DMF for thioether formation ), solvent polarity, or reaction time to improve yields. Characterization via NMR and HPLC is critical for verifying structural integrity and purity .
Q. What analytical techniques are recommended for characterizing this compound’s structure and purity?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns (e.g., methyl and pyridinylmethyl groups) and identify thioether linkages .
- HPLC : For assessing purity, especially when monitoring byproducts like 2-methylthio-4-methoxy-6-hydroxypyrimidine .
- Mass Spectrometry (MS) : To validate molecular weight (e.g., ESI-MS or GC-MS) .
- FTIR : To detect functional groups such as C-S and C-N bonds .
Q. How should researchers handle and store this compound safely in the laboratory?
While specific GHS data for this compound is limited, structurally similar pyrimidines are not classified as hazardous but still require precautions. Store at -20°C in airtight containers to prevent oxidation or hydrolysis of the thioether group. Use gloves and fume hoods during handling, as sulfides can decompose to volatile byproducts .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across different studies?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers). To address this:
- Standardize Protocols : Use validated assays (e.g., MIC tests for antimicrobial activity ) with controls for solvent effects (e.g., DMSO concentration ≤1%).
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., pyridinylmethyl vs. benzyl groups) to isolate contributing factors .
- Computational Modeling : Docking studies (e.g., targeting viral proteases or enzymes) can predict binding modes and rationalize activity differences .
Q. How can the thioether moiety in this compound be exploited for drug design or agrochemical applications?
The thioether group enhances metabolic stability and bioavailability compared to oxygen analogs. Examples include:
- Antiviral Agents : Thiouracil derivatives inhibit HIV-1 protease via sulfur-mediated hydrogen bonding .
- Herbicides : Pyrimidine thioethers like bispyribac act as acetolactate synthase inhibitors, disrupting plant amino acid synthesis .
- Antimicrobials : Thiopyrimidines disrupt bacterial folate pathways .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Scaling issues include low yields due to side reactions (e.g., over-alkylation) and purification difficulties. Solutions:
- Process Optimization : Use flow chemistry to control exothermic reactions or employ scavengers (e.g., molecular sieves) to remove byproducts .
- Alternative Routes : Explore one-pot syntheses or enzymatic catalysis to reduce steps .
- Purification : Employ column chromatography or recrystallization with solvents like ethanol/water mixtures .
Methodological Guidance
Q. How can researchers troubleshoot low yields in the synthesis of this compound?
Q. What computational tools are suitable for studying the electronic properties of this compound?
Q. How can the compound’s stability under varying pH conditions be evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
